ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
Description
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene-pyrimidine scaffold. Key structural attributes include:
- Molecular Formula: C₁₂H₁₂N₂O₃S
- Molecular Weight: 264.31 g/mol .
- Functional Groups: A hydroxyl (-OH) group at position 4 and an ester (-COOEt) moiety at position 5 of the pyrimidine ring.
Its polar hydroxyl and ester groups influence solubility and reactivity, making it distinct from analogues with non-polar or electron-withdrawing substituents .
Properties
IUPAC Name |
ethyl 12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-12(16)6-3-4-7-8(6)9-10(15)13-5-14-11(9)18-7/h5-6H,2-4H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCRGYUPOBSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126707 | |
| Record name | Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019014-34-6 | |
| Record name | Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019014-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Formamide in Ring Closure
Formamide acts as both a nitrogen source and a cyclizing agent in this reaction. The mechanism proceeds via nucleophilic attack of the amino group on the electrophilic carbon of formamide, followed by dehydration to form the pyrimidine ring. Key steps include:
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Activation of the amino group through base-mediated deprotonation.
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Cyclization to form the six-membered pyrimidine ring, with concomitant elimination of water.
Reaction conditions for optimal yield (70–85%) involve heating the mixture at 160–180°C for 8–24 hours under reflux. Prolonged heating beyond 24 hours leads to decomposition, while shorter durations result in incomplete cyclization.
Solvent and Temperature Effects
Data from patent literature and synthesis protocols reveal the following optimized parameters:
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Ethanol or DMF | Ethanol: 75% | |
| Temperature | 160–180°C | >90% conversion | |
| Reaction Time | 8–12 hours | Maximizes purity | |
| Base | KOH or NaOH | KOH preferred |
The use of ethanol as a solvent minimizes side reactions compared to DMF, though the latter accelerates reaction kinetics. Substituting formamide with urea or thiourea reduces yield by 30–40%, underscoring the necessity of formamide’s unique reactivity.
Post-Synthesis Workup and Characterization
Isolation and Purification
The crude product is isolated via precipitation in ice-cold water , followed by filtration and recrystallization from chloroform or ethanol. Recrystallization from ethanol yields crystals with >95% purity, as confirmed by HPLC analysis.
Spectroscopic Characterization
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1H NMR (400 MHz, CDCl3): δ 1.32 (t, 3H, CH2CH3), 2.85–3.10 (m, 4H, cyclopentane-H), 4.25 (q, 2H, OCH2), 8.43 (s, 1H, pyrimidine-H).
The absence of NH2 signals in the NMR spectrum confirms successful cyclization, while the molecular ion peak aligns with the theoretical mass (278.33 g/mol).
Industrial-Scale Adaptations and Challenges
Patent EP0326389B1 outlines a scalable method for 4-hydroxypyrimidines, emphasizing the use of 3-amino-2-unsaturated carboxylates and carboxylic acid amides in alcohol solvents. Key industrial considerations include:
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Cost-effective reagents : Formamide is preferred over expensive amidine derivatives.
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Solvent recovery : Ethanol is recycled via distillation, reducing waste.
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Byproduct management : Ammonia gas evolved during cyclization requires scrubbing systems.
Challenges in scaling up include maintaining consistent temperature gradients in large reactors and preventing premature crystallization during cooling.
Comparative Analysis of Synthetic Methodologies
A comparison of academic and industrial methods reveals trade-offs between yield and scalability:
Academic protocols prioritize purity through multiple recrystallizations, whereas industrial methods optimize for throughput and cost efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiophene or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate exhibit promising anticancer properties. For example, derivatives of thieno[2,3-d]pyrimidines have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound's thienopyrimidine backbone is known for its antimicrobial activity. Studies have shown that similar thienopyrimidine derivatives possess significant antibacterial and antifungal properties. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial cell wall synthesis .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By modulating the activity of these enzymes, the compound can influence cellular proliferation and differentiation processes .
Molecular Recognition
The unique structural features of this compound allow it to participate in molecular recognition processes. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for designing ligands that can selectively bind to biological targets such as proteins involved in signal transduction pathways .
Material Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of thienopyrimidine units into polymer backbones can lead to materials with improved electrical conductivity and thermal stability .
Case Studies
Mechanism of Action
The mechanism by which ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of specific proteins. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4
4-Chloro Derivative
- Compound: 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Molecular Formula : C₉H₇ClN₂S
- Molecular Weight : 210.69 g/mol .
- Key Differences :
4-Thioxo Derivative
- Compound: Ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
- Molecular Formula : C₁₂H₁₂N₂O₂S₂
- Molecular Weight : 296.36 g/mol .
- Key Differences :
4-Thiol Derivative
Modifications at Position 5
Ester vs. Acetate Derivatives
Fused-Ring Modifications
Cyclopropane-Fused Analogues
Comparative Data Table
Biological Activity
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate (CAS No. 1388893-76-2) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 278.33 g/mol
- Chemical Name : this compound
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes:
In vitro assays demonstrated that this compound exhibits potent COX-2 inhibition comparable to celecoxib, a well-known anti-inflammatory drug. This suggests its potential use in treating inflammatory conditions.
2. Anticancer Activity
The compound's anticancer properties have also been explored through various assays targeting microtubule dynamics:
In studies involving cancer cell lines such as MDA-MB-435, the compound demonstrated significant antiproliferative effects with an IC50 value of 9 nM, indicating strong potential as a microtubule-targeting agent.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has shown that modifications to the thieno-pyrimidine structure can enhance biological activity:
- Electron-releasing groups on the pyrimidine ring have been linked to increased anti-inflammatory effects.
- Compounds with specific substitutions exhibited improved potency in both COX inhibition and anticancer activity.
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on carrageenan-induced paw edema in rats revealed that derivatives similar to ethyl 4-hydroxy... significantly reduced inflammation:
This study supports the compound's potential application in treating inflammatory diseases.
Case Study 2: Anticancer Efficacy
In another investigation focused on microtubule depolymerization effects, ethyl 4-hydroxy... was found to induce significant microtubule disassembly at concentrations as low as 10 µM:
These findings indicate that the compound may serve as a lead for developing new anticancer therapies targeting microtubules.
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursor heterocycles under reflux conditions. For example, analogous thienopyrimidine derivatives are synthesized by reacting ethyl cyanoacetate with ketones (e.g., cycloheptanone) in glacial acetic acid/acetic anhydride mixtures, followed by cyclization with thiourea or thioacetamide . Purification often employs column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol or ethyl acetate to achieve >95% purity . Yield optimization may require adjusting catalyst systems (e.g., NaHCO₃/NaI for nucleophilic substitutions) .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
1H and 13C NMR are essential for confirming substituent positions and ring systems. For instance, aromatic protons in the thieno[2,3-d]pyrimidine core appear as singlets near δ 8.3–8.5 ppm, while cyclopentane protons show multiplet signals at δ 2.4–3.2 ppm . Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 326–327) . Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced: How does X-ray crystallography resolve conformational ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction reveals puckering in fused rings (e.g., a flattened boat conformation in the pyrimidine ring with deviations up to 0.224 Å from planarity) . Dihedral angles between aromatic systems (e.g., 80.94° between thienopyrimidine and benzene rings) inform steric interactions . Hydrogen-bonding networks (C–H···O/N/π) stabilize crystal packing, which can be quantified using software like SHELX .
Advanced: How can structure-activity relationships (SAR) be studied for antitumor applications?
Methodological Answer:
SAR studies require systematic modifications to the core structure:
- Substituent variation: Introduce amino, hydrazide, or aryl groups at the 4-position to modulate electron density and steric bulk .
- Biological assays: Test derivatives against cancer cell lines (e.g., pancreatic cancer) using MTT assays. For example, compound 17a (IC₅₀ = 2.1 µM) showed enhanced activity compared to unsubstituted analogs .
- Computational modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like topoisomerase II .
Advanced: What catalytic systems improve regioselectivity in functionalization reactions?
Methodological Answer:
- Pd/Cu-mediated alkynylation: Enables C–C bond formation at the 4-position of thienopyrimidines with terminal alkynes, avoiding competing etherification .
- Acid-catalyzed cyclizations: Sulfuric acid (98%) promotes ring closure in high yields (e.g., 78% for pyrido-thienopyrimidines) .
- Base-mediated substitutions: NaH in DMF facilitates nucleophilic displacement of chloro substituents with amines or hydrazines .
Advanced: How do hydrogen-bonding interactions influence solubility and bioavailability?
Methodological Answer:
Hydrogen-bond donors/acceptors (e.g., 4-hydroxy groups) enhance aqueous solubility but may reduce membrane permeability. Strategies include:
- Prodrug synthesis: Convert the hydroxyl group to esters (e.g., acetyl) for improved lipophilicity .
- Nanoparticle encapsulation: Starch nanoparticles increase oral bioavailability by 3.5-fold via controlled release .
- LogP optimization: Balance polarity (e.g., logP ~2.5) using substituents like methoxy or trifluoromethyl .
Basic: What are common impurities in the synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts: Incomplete cyclization intermediates or dimerization products. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Mitigation: Use excess thiourea (1.5 eq) to drive cyclization and gradient column chromatography (5–20% ethyl acetate in hexane) for separation .
Advanced: What computational tools predict pharmacological properties?
Methodological Answer:
- ADMET prediction: Tools like SwissADME estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 interactions .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For thienopyrimidines, HOMO energies near -6.2 eV correlate with electron-deficient regions prone to nucleophilic attack .
Advanced: How do conformational dynamics affect target binding?
Methodological Answer:
Molecular dynamics simulations (e.g., GROMACS) reveal that puckered pyrimidine rings adopt planar conformations upon binding to enzymes like dihydrofolate reductase. Key interactions include:
- π-π stacking with phenylalanine residues.
- Hydrogen bonds between the 4-hydroxy group and catalytic aspartate .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
